(3-Azidoazetidin-1-yl)(3-chlorophenyl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C10H9ClN4O and its molecular weight is 236.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Research has been dedicated to synthesizing novel heterocyclic compounds that incorporate biologically active entities such as oxazole, pyrazoline, and pyridine. These compounds have been studied for their anticancer and antimicrobial activities, indicating their potential utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
- Another study focused on synthesizing novel pyrazole derivatives with antimicrobial and anticancer properties, showing significant activity against cancer cell lines and pathogenic strains, highlighting the versatility of these compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Characterization and Structural Analysis
- The development of new 1,2,4-triazole and triazolidin derivatives through efficient synthesis methods has been reported. These compounds have been characterized using various spectroanalytical techniques, providing insights into their chemical structures and potential applications (Abosadiya et al., 2018).
- Microwave-assisted synthesis has been employed to create nitrogen and sulfur-containing heterocyclic compounds, which were then evaluated for their antibacterial and antifungal activities, demonstrating the impact of advanced synthesis techniques on drug development (Mistry & Desai, 2006).
Molecular Docking and Design
- Structural optimization based on molecular docking studies has led to the development of novel triazole derivatives as potent inhibitors for human dihydroorotate dehydrogenase, showing promise for future optimization of therapeutic agents (Gong et al., 2017).
- Design and synthesis of selective acetylcholinesterase inhibitors have been explored through the creation of arylisoxazole-phenylpiperazine derivatives, which have shown potent inhibitory activity and potential for treating neurological disorders (Saeedi et al., 2019).
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(3-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-8-3-1-2-7(4-8)10(16)15-5-9(6-15)13-14-12/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBBPINOYANTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.